molecular formula C34H26N6NaO20S6+ B12719291 Georgia Blue CAS No. 93804-99-0

Georgia Blue

Cat. No.: B12719291
CAS No.: 93804-99-0
M. Wt: 1054.0 g/mol
InChI Key: YDXDLXHWUFRUQU-SGSPRHBESA-N
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Description

“Georgia Blue” is a term that does not directly correspond to a specific chemical compound in the scientific literature. it is possible that the user is referring to a compound like Methylene Blue, which is widely used in various scientific and medical applications. Methylene Blue is a synthetic dye with a long history of use in biology and medicine. It is known for its vibrant blue color and its ability to act as a redox agent.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methylene Blue is synthesized through a series of chemical reactions starting from dimethylaniline. The process involves the oxidation of dimethylaniline in the presence of sodium nitrite and hydrochloric acid, followed by the addition of sodium thiosulfate. The resulting product is then purified through crystallization.

Industrial Production Methods

In industrial settings, Methylene Blue is produced on a large scale using similar chemical reactions but with optimized conditions to increase yield and purity. The process involves careful control of temperature, pH, and reaction time to ensure the highest quality product.

Chemical Reactions Analysis

Types of Reactions

Methylene Blue undergoes various chemical reactions, including:

    Oxidation: Methylene Blue can be oxidized to form its colorless leuco form.

    Reduction: The leuco form can be reduced back to Methylene Blue.

    Substitution: Methylene Blue can participate in substitution reactions with other compounds.

Common Reagents and Conditions

    Oxidation: Sodium nitrite and hydrochloric acid are commonly used.

    Reduction: Reducing agents like sodium dithionite are used.

    Substitution: Various nucleophiles can be used depending on the desired product.

Major Products Formed

    Oxidation: Leucomethylene Blue

    Reduction: Methylene Blue

    Substitution: Various substituted derivatives of Methylene Blue

Scientific Research Applications

Methylene Blue has a wide range of applications in scientific research:

    Chemistry: Used as a redox indicator in various chemical reactions.

    Biology: Employed as a stain for microscopy to visualize cellular structures.

    Medicine: Used in the treatment of methemoglobinemia, a condition where hemoglobin is unable to release oxygen effectively.

    Industry: Utilized in the dyeing of textiles and as a pH indicator.

Mechanism of Action

Methylene Blue exerts its effects through its ability to accept and donate electrons. In biological systems, it acts as an electron carrier in the mitochondrial electron transport chain, enhancing cellular respiration and ATP production. It also has antioxidant properties, reducing the production of reactive oxygen species and protecting cells from oxidative damage.

Comparison with Similar Compounds

Similar Compounds

    Prussian Blue: Another blue dye used in medical and industrial applications.

    Toluidine Blue: A dye similar to Methylene Blue, used in histology and microbiology.

    Crystal Violet: A dye used in Gram staining for bacterial classification.

Uniqueness

Methylene Blue is unique due to its redox properties and its ability to act as both an oxidizing and reducing agent. This makes it versatile in various applications, from medical treatments to chemical analysis.

Properties

CAS No.

93804-99-0

Molecular Formula

C34H26N6NaO20S6+

Molecular Weight

1054.0 g/mol

IUPAC Name

sodium;4-amino-6-[[4-[(E)-2-[4-[(8-amino-1-hydroxy-5,7-disulfonaphthalen-2-yl)diazenyl]-2-sulfophenyl]ethenyl]-3-sulfophenyl]diazenyl]-5-hydroxynaphthalene-1,3-disulfonic acid

InChI

InChI=1S/C34H26N6O20S6.Na/c35-31-27(65(55,56)57)13-25(63(49,50)51)19-7-9-21(33(41)29(19)31)39-37-17-5-3-15(23(11-17)61(43,44)45)1-2-16-4-6-18(12-24(16)62(46,47)48)38-40-22-10-8-20-26(64(52,53)54)14-28(66(58,59)60)32(36)30(20)34(22)42;/h1-14,41-42H,35-36H2,(H,43,44,45)(H,46,47,48)(H,49,50,51)(H,52,53,54)(H,55,56,57)(H,58,59,60);/q;+1/b2-1+,39-37?,40-38?;

InChI Key

YDXDLXHWUFRUQU-SGSPRHBESA-N

Isomeric SMILES

C1=CC(=C(C=C1N=NC2=C(C3=C(C=C2)C(=CC(=C3N)S(=O)(=O)O)S(=O)(=O)O)O)S(=O)(=O)O)/C=C/C4=C(C=C(C=C4)N=NC5=C(C6=C(C=C5)C(=CC(=C6N)S(=O)(=O)O)S(=O)(=O)O)O)S(=O)(=O)O.[Na+]

Canonical SMILES

C1=CC(=C(C=C1N=NC2=C(C3=C(C=C2)C(=CC(=C3N)S(=O)(=O)O)S(=O)(=O)O)O)S(=O)(=O)O)C=CC4=C(C=C(C=C4)N=NC5=C(C6=C(C=C5)C(=CC(=C6N)S(=O)(=O)O)S(=O)(=O)O)O)S(=O)(=O)O.[Na+]

Origin of Product

United States

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